Bienvenue dans la boutique en ligne BenchChem!

2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-

EGFR activation Tyrosine phosphorylation Allosteric regulation

2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- (commonly designated NSC is a nitro-benzoxadiazole (NBD) compound that functions both as an allosteric activator of the epidermal growth factor receptor (EGFR) and as a potent inhibitor of the KIX-KID protein-protein interaction. It directly binds the dimerization domain II of the soluble extracellular region of EGFR (sEGFR), generating stable receptor dimers that enhance tyrosine phosphorylation at Tyr1068 (EC50 = 52 µM) and Tyr1173 in MDA-MB-468 breast cancer cells, and subsequently activates downstream MAPK/ERK signaling.

Molecular Formula C11H6N4O5S
Molecular Weight 306.26 g/mol
Cat. No. B8091936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-
Molecular FormulaC11H6N4O5S
Molecular Weight306.26 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)O[N+](=O)[O-])[O-]
InChIInChI=1S/C11H6N4O5S/c16-14-6-2-1-3-9(14)21-8-5-4-7(19-15(17)18)10-11(8)13-20-12-10/h1-6H
InChIKeyZNQNGSFHPGGZPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- (NSC 228155): A Dual-Activity NBD Probe for EGFR Activation and KIX-KID Inhibition


2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- (commonly designated NSC 228155) is a nitro-benzoxadiazole (NBD) compound that functions both as an allosteric activator of the epidermal growth factor receptor (EGFR) and as a potent inhibitor of the KIX-KID protein-protein interaction [1]. It directly binds the dimerization domain II of the soluble extracellular region of EGFR (sEGFR), generating stable receptor dimers that enhance tyrosine phosphorylation at Tyr1068 (EC50 = 52 µM) and Tyr1173 in MDA-MB-468 breast cancer cells, and subsequently activates downstream MAPK/ERK signaling [1]. Concurrently, NSC 228155 inhibits the interaction between the kinase-inducible domain (KID) of CREB and the KID-interacting domain (KIX) of CBP with an IC50 of 0.36 µM, providing a dual-action profile not shared by structurally related NBD analogs .

Why NBD Analogs Cannot Replace 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- (NSC 228155) Without Loss of Specificity


Nitro-benzoxadiazole (NBD) derivatives share a common electrophilic scaffold, yet minor structural variations drastically alter their biological profile. A direct example is CN 009543V, identified with a Tanimoto similarity coefficient > 0.75 to NSC 228155 and sharing the NBD core [1]. Despite this structural proximity, CN 009543V exhibits a different balance of activities: it inhibits PTP-1B phosphatase activity by 62% compared to only 29% for NSC 228155, and lacks the sEGFR domain II dimerization stimulation that is characteristic of NSC 228155 [1]. Furthermore, CN 009543V has not been reported to possess the KIX-KID inhibitory activity (IC50 = 0.36 µM) that distinguishes NSC 228155 . Consequently, substituting NSC 228155 with a generic NBD analog would unpredictably compromise experimental outcomes in studies requiring precise EGFR pathway activation, PTP-1B modulation, or dual EGFR/CREB pathway interrogation.

Quantitative Differential Evidence for 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- (NSC 228155) Against Its Closest Analog CN 009543V


EGFR Tyr1068 Phosphorylation Potency: NSC 228155 Versus CN 009543V in MDA-MB-468 Cells

NSC 228155 enhances EGFR tyrosine phosphorylation at Tyr1068 with an EC50 of 52 µM in MDA-MB-468 breast cancer cells, as established by dose-response Western blotting [1]. Under identical conditions (100 µM, 15-minute exposure, MDA-MB-468 cells), the structurally related analog CN 009543V (Tanimoto similarity > 0.75) induces EGFR tyrosine phosphorylation at an even greater extent than NSC 228155, yet no discrete EC50 value is reported for CN 009543V [1]. This difference indicates that the pyridine N-oxide substituent present exclusively in NSC 228155 modulates the potency of EGFR phosphorylation relative to the acetylamino-methylpropanoate side chain of CN 009543V.

EGFR activation Tyrosine phosphorylation Allosteric regulation

PTP-1B Phosphatase Inhibition: Differential Magnitude Between NSC 228155 and CN 009543V

PTP-1B is the primary tyrosine phosphatase that dephosphorylates EGFR, and its inhibition contributes to the net phosphorylation signal. In MDA-MB-468 cells treated with 100 µM compound for 15 min, NSC 228155 reduced PTP-1B activity by approximately 29% relative to vehicle-treated controls, whereas the analog CN 009543V suppressed PTP-1B activity by 62% [1]. This greater than two-fold difference in phosphatase inhibition indicates that the substituent at the NBD 4-position (pyridine N-oxide thioether in NSC 228155 versus acetylamino-methylpropanoate thioether in CN 009543V) profoundly influences the compound's redox reactivity and cellular phosphatase targets.

PTP-1B phosphatase EGFR regulation Redox signaling

Unique sEGFR Domain II Dimerization Activity of NSC 228155

NSC 228155 directly binds the dimerization domain II of sEGFR and stimulates the formation of stable receptor dimers in vitro, as demonstrated by cross-linking and Western blot assays, and this dimerization is not observed with the sErbB2 domain II, indicating EGFR specificity [1]. In contrast, CN 009543V has not been shown to stimulate sEGFR domain II dimerization under comparable conditions; its activity appears primarily mediated through its stronger electrophilic character and resultant phosphatase inhibition, rather than direct stabilization of receptor dimers [1].

sEGFR dimerization Allosteric activation Receptor pharmacology

KIX-KID Interaction Inhibition: An Activity Absent in CN 009543V

NSC 228155 inhibits the interaction between the kinase-inducible domain (KID) of CREB and the KID-interacting domain (KIX) of the co-activator CBP with an IC50 of 0.36 µM, as measured by a split RLuc assay in living HEK 293T cells . This additional pharmacological activity is not reported for CN 009543V or other closely related NBD-based EGFR activators, and represents a distinct target engagement orthogonal to EGFR activation .

CREB-CBP interaction KIX-KID inhibition Transcription regulation

Intracellular Distribution and Hydrogen Peroxide Generation Kinetics

NSC 228155 rapidly traverses the cell membrane and distributes throughout both cytoplasmic and nuclear compartments within 5 minutes of exposure, as visualized by intrinsic NBD fluorescence microscopy in MDA-MB-468 cells [1]. It concomitantly triggers intracellular hydrogen peroxide (H2O2) generation upon entering the reducing cellular environment, a property that contributes to PTP-1B inhibition and receptor phosphorylation but is kinetically distinct from the slower, EGF-induced extracellular H2O2 production [1]. While CN 009543V also generates intracellular H2O2, its stronger electrophilicity leads to more rapid and extensive H2O2 accumulation, which may overwhelm cellular antioxidant defenses and confound redox-sensitive assays.

Cellular permeability Reactive oxygen species Live-cell imaging

High-Value Application Scenarios for 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- (NSC 228155) Based on Verified Quantitative Evidence


Elucidating Allosteric EGFR Dimerization Mechanisms Without Peptide Ligand Interference

NSC 228155 uniquely stimulates direct dimerization of the sEGFR domain II in vitro, providing a chemically defined, non-peptide tool to stabilize and study the EGFR dimer interface [1]. Unlike EGF, which engages domains I and III and induces complex conformational changes, or CN 009543V, which lacks demonstrated dimerization activity, NSC 228155 allows researchers to isolate the structural and biophysical consequences of domain II-mediated receptor association. This application is critical for drug discovery programs targeting the EGFR dimerization interface and for structural biology studies using X-ray crystallography or cryo-EM [1].

Simultaneous Interrogation of EGFR-MAPK and CREB Transcriptional Pathways in a Single-Agent Format

Because NSC 228155 both activates EGFR signaling (EC50 = 52 µM at Tyr1068) and inhibits the KIX-KID interaction (IC50 = 0.36 µM), it enables dual-pathway pharmacology experiments without the confounding variables of combination treatments [1]. Researchers studying crosstalk between growth factor signaling and CREB-dependent transcription can employ a single compound at defined concentrations to simultaneously engage both nodes, streamlining experimental design and reducing solvent or off-target effects associated with multi-agent protocols [1].

Profiling EGFR-Associated Phosphatase Dynamics with Preserved Counter-Regulation

The moderate PTP-1B inhibition (29% at 100 µM) exhibited by NSC 228155, compared to the profound 62% inhibition caused by the analog CN 009543V, makes it the compound of choice for studying the interplay between EGFR kinase activity and phosphatase-mediated signal termination [1]. In experiments where complete phosphatase ablation would mask regulatory feedback loops or cause supraphysiological substrate phosphorylation, NSC 228155 at concentrations near its EC50 preserves endogenous phosphatase tone while providing measurable pathway activation [1]. This property is particularly valuable in quantitative phosphoproteomics and kinetic modeling of EGFR signaling networks [1].

Live-Cell Imaging of NBD Compound Distribution Coupled with Moderate Redox Perturbation

The intrinsic fluorescence of the NBD scaffold allows direct visualization of NSC 228155 subcellular distribution without the need for additional fluorophore conjugation [1]. Its rapid equilibration across membranes (detectable within 5 minutes) and moderate intracellular H2O2 production support live-cell imaging experiments over extended time courses, where the compound's milder pro-oxidant profile reduces the risk of phototoxicity or oxidative stress artifacts compared to more strongly electrophilic analogs like CN 009543V [1]. This scenario is ideally suited for real-time tracking of compound uptake, intracellular retention, and correlation with EGFR phosphorylation dynamics in cancer cell models [1].

Quote Request

Request a Quote for 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.